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Compound of Interest

Mal-VC-PAB-EDA-N-Ac-
Compound Name:
Calicheamicin

Cat. No.: B15603452

Technical Support Center: ADC Purification

This technical support center provides troubleshooting guidance and answers to frequently
asked questions regarding the removal of unconjugated antibody and other impurities following
the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQSs)

Q1: What are the most common methods for purifying ADCs and removing unconjugated
antibodies?

Al: The most common chromatographic techniques for purifying ADCs and removing
unconjugated antibodies include Hydrophobic Interaction Chromatography (HIC), Size
Exclusion Chromatography (SEC), and lon-Exchange Chromatography (IEX).[1] Each method
separates molecules based on different physicochemical properties.

Q2: How do | choose the best purification method for my ADC?

A2: The choice of purification method depends on the specific characteristics of your ADC, the
nature of the impurities, and the desired scale of purification.

» Hydrophobic Interaction Chromatography (HIC) is well-suited for separating ADC species
with different drug-to-antibody ratios (DARs) and removing unconjugated antibody, as the
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conjugation of hydrophobic drugs increases the antibody's surface hydrophobicity.[2]

o Size Exclusion Chromatography (SEC) is effective for removing high molecular weight
aggregates and low molecular weight impurities like unconjugated drug-linker, but it may not
resolve unconjugated antibody from the ADC monomer.[1][3]

e lon-Exchange Chromatography (IEX) separates molecules based on charge differences. It
can be effective if the conjugation process alters the net charge of the antibody.[4]

Q3: What is a typical recovery rate and purity | can expect from these purification methods?

A3: Recovery and purity can vary depending on the specific ADC, the optimization of the
purification process, and the scale. The following table provides a general comparison of what
can be expected.

Purification Method Typical Purity Typical Recovery Key . .
Considerations
Can resolve different

Hydrophobic DAR species.

Interaction Recovery may be

>95% 85-95%

Chromatography affected by strong

(HIC) hydrophobic
interactions.
Excellent for

Size Exclusion aggregate removal.

Chromatography >98% (for aggregates) >90% May not separate

(SEC) unconjugated

antibody from ADC.

Dependent on charge
differences between
>95% 88-99% ADC and

unconjugated

lon-Exchange

Chromatography (IEX)

antibody.

Q4: Can | combine different purification methods?
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A4: Yes, combining different chromatography techniques is a common strategy to achieve high
purity. For example, an initial capture step using Protein A chromatography can be followed by
a polishing step using HIC or IEX to remove remaining impurities, including unconjugated
antibody and aggregates.

Experimental Workflows and Protocols

Hydrophobic Interaction Chromatography (HIC)
Workflow

Click to download full resolution via product page

Caption: HIC workflow for ADC purification.
Detailed HIC Protocol:

This protocol is a general guideline for purifying an ADC and removing unconjugated antibody
using HIC. Optimization will be required for specific ADCs.

Materials:

o Equilibration/Binding Buffer (Buffer A): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate,
pH 7.0

o Elution Buffer (Buffer B): 25 mM Sodium Phosphate, pH 7.0
e HIC Column: e.g., Butyl or Phenyl Sepharose

Procedure:
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e Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer
A.

o Sample Preparation: Adjust the salt concentration of the crude ADC mixture to match Buffer
A by adding a concentrated salt solution or by buffer exchange.

o Sample Loading: Load the prepared sample onto the equilibrated column at a recommended
flow rate.

e Washing: Wash the column with 5-10 CVs of Buffer A to remove any unbound molecules.

e Elution: Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B
over 10-20 CVs. The unconjugated antibody, being less hydrophobic, is expected to elute
earlier in the gradient than the more hydrophobic ADC species.

o Fraction Collection: Collect fractions throughout the elution process.

e Analysis: Analyze the collected fractions using techniques like HIC-HPLC or SEC-HPLC to
determine the purity and DAR of each fraction.

e Pooling: Pool the fractions containing the ADC at the desired purity and DAR.

Size Exclusion Chromatography (SEC) Workflow

Click to download full resolution via product page

Caption: SEC workflow for ADC purification.

Detailed SEC Protocol:
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This protocol provides a general method for removing aggregates and other size variants from
an ADC preparation.

Materials:
o SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer.

e SEC Column: Choose a column with a fractionation range appropriate for monoclonal
antibodies (e.g., 10-500 kDa).

Procedure:
e Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.

» Sample Preparation: Concentrate the crude ADC mixture if necessary and filter it through a
0.22 um filter to remove particulates.

o Sample Loading: Inject the prepared sample onto the column. The sample volume should
typically not exceed 2-5% of the total column volume for optimal resolution.

o Elution: Perform an isocratic elution with the mobile phase at a constant flow rate.

» Fraction Collection: Collect fractions based on the UV absorbance profile. Aggregates will
elute first, followed by the ADC monomer, and then lower molecular weight species.

e Analysis: Analyze the fractions using SEC-HPLC and/or SDS-PAGE to identify those
containing the purified ADC monomer.

e Pooling: Combine the fractions containing the pure ADC monomer.

lon-Exchange Chromatography (IEX) Workflow
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Caption: IEX workflow for ADC purification.

Detailed IEX Protocol:

This protocol outlines a general procedure for ADC purification using IEX. The choice of cation

or anion exchange will depend on the isoelectric point (pl) of the ADC and the buffer pH.

Materials:

Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM MES, pH 6.0 (for cation
exchange).

Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM MES, 1 M NacCl, pH 6.0 (for
cation exchange).

IEX Column: e.g., SP Sepharose (cation exchange) or Q Sepharose (anion exchange).

Procedure:

Column Equilibration: Equilibrate the IEX column with 5-10 CVs of Buffer A.

Sample Preparation: Perform buffer exchange on the crude ADC mixture into Buffer Ato
ensure the correct pH and low ionic strength for binding.[5]

Sample Loading: Load the prepared sample onto the equilibrated column.
Washing: Wash the column with 5-10 CVs of Buffer A to remove unbound impurities.

Elution: Elute the bound ADC with a linear gradient of increasing salt concentration (0-100%
Buffer B) over 10-20 CVs. Alternatively, a pH gradient can be used.

Fraction Collection: Collect fractions across the gradient.
Analysis: Analyze the collected fractions by IEX-HPLC and SDS-PAGE to assess purity.

Pooling: Pool the fractions containing the purified ADC.
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Troubleshooting Guides

HIC Troubleshooting

Issue

Possible Cause

Recommended Solution

Poor resolution between ADC

and unconjugated antibody

Inappropriate salt
concentration or gradient

slope.

Optimize the salt concentration
in the binding buffer. A
shallower elution gradient may

improve resolution.

Incorrect resin choice.

Screen different HIC resins
with varying hydrophobicity
(e.g., Butyl, Phenyl, Octyl).

Low recovery of ADC

ADC is too hydrophobic and

binds irreversibly.

Decrease the salt
concentration in the binding
buffer. Add a small amount of
organic modifier (e.qg.,
isopropanol) to the elution
buffer.

Protein precipitation on the

Reduce the salt concentration

or the protein load. Ensure the

column. sample is filtered before
loading.
N Secondary interactions with
Peak tailing

the resin.

Adjust the pH of the mobile
phase. Add a non-ionic

detergent to the mobile phase.

SEC Troubleshooting
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Issue

Possible Cause

Recommended Solution

Poor resolution of aggregates

Flow rate is too high.

Decrease the flow rate to allow

for better separation.

Sample volume is too large.

Reduce the sample volume to

2-5% of the column volume.[6]

Peak tailing

Non-specific interactions
between the ADC and the

column matrix.

Increase the ionic strength of
the mobile phase. Add a small
amount of organic solvent
(e.g., isopropanol) to the

mobile phase.[7]

Poorly packed column.

Check the column
performance and repack if

necessary.[6]

Peak fronting

Sample is too concentrated or

viscous.

Dilute the sample.[6]

Column is overloaded.

Reduce the amount of protein

loaded onto the column.

IEX Troubleshooting
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Caption: Troubleshooting flowchart for IEX.

Issue Possible Cause Recommended Solution

Ensure the pH of the sample
and binding buffer is
appropriate to charge the ADC

ADC does not bind to the Incorrect buffer pH or ionic for binding (for cation

column strength. exchange, pH < pl; for anion
exchange, pH > pl). The ionic
strength of the sample should
be low.[5][8]

Column is not equilibrated Equilibrate the column with 5-

properly. 10 CVs of binding buffer.

Poor resolution between ADC o Use a shallower salt or pH
_ ) Gradient is too steep. _ )

and unconjugated antibody gradient for elution.

) ) Reduce the flow rate to
Flow rate is too high. ) )
improve separation.

Increase the final salt

Elution conditions are too concentration in the elution
Low recovery of ADC )
weak. buffer or use a wider pH range
for elution.

Adjust buffer conditions to
Protein has precipitated on the  improve protein solubility.
column. Consider adding non-ionic

detergents or other additives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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